molecular formula C10H20O6 B1584719 D-Glucopyranose, 2,3,4,6-tetramethyl- CAS No. 7506-68-5

D-Glucopyranose, 2,3,4,6-tetramethyl-

Cat. No. B1584719
CAS RN: 7506-68-5
M. Wt: 236.26 g/mol
InChI Key: AQWPITGEZPPXTJ-UHFFFAOYSA-N
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Description

“D-Glucopyranose, 2,3,4,6-tetramethyl-” is a derivative of D-Glucopyranose . It is also known as 2,3,4,6-Tetra-O-methyl-α-D-glucopyranose . The molecular formula is C10H20O6 .


Synthesis Analysis

The synthesis of “D-Glucopyranose, 2,3,4,6-tetramethyl-” involves the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides . It is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .


Molecular Structure Analysis

The molecular structure of “D-Glucopyranose, 2,3,4,6-tetramethyl-” is represented by the formula (2S,3R,4S,5R,6R)-3,4,5-TRIMETHOXY-6-(METHOXYMETHYL)OXAN-2-OL . The average mass is 236.262 Da and the monoisotopic mass is 236.125992 Da .


Chemical Reactions Analysis

The chemical reactions involving “D-Glucopyranose, 2,3,4,6-tetramethyl-” include deacetylation and dealkylation . The anomeric effect during these reactions has been demonstrated in both experimental and computational results .


Physical And Chemical Properties Analysis

“D-Glucopyranose, 2,3,4,6-tetramethyl-” has an average mass of 236.262 Da and a monoisotopic mass of 236.125992 Da . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Molecular Structure and Solvent Effects

D-Glucopyranose is the most stable form of glucose in solution, and understanding its molecular structure is crucial due to its biological and synthetic significance. A study by Karabulut and Leszczynski (2013) explored the relative energies of different rotamers and anomers of D-glucopyranose in various solvents like water, dimethylsulfoxide, tetrahydrofurane, and ethanol. This study aids in comprehending glucopyranose’s behavior in different environments, which is vital for its applications in biotechnology and synthetic chemistry (Karabulut & Leszczynski, 2013).

Improved Synthesis

Sun Yu (2010) discussed the improved synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose, highlighting its significance and optimized production. This process is more environmentally benign and safer, with a higher yield than previous methods. This improvement is crucial for industrial applications where large-scale production of glucopyranose derivatives is required (Sun Yu, 2010).

Inhibition of Endotoxin Response

Mullarkey et al. (2003) examined a derivative of α-d-Glucopyranose, which shows potential as an endotoxin antagonist. This compound, E5564, effectively inhibits lipopolysaccharide-mediated activation of myeloid cells and reduces cytokine production, suggesting its application in treating diseases caused by endotoxins (Mullarkey et al., 2003).

Applications in Biotechnology and Molecular Biology

Acarbose, a derivative of α-d-Glucopyranose, is used for diabetes type II treatment. Wehmeier and Piepersberg (2004) described its large-scale production and potential for further biotechnological developments, such as the suppression of side-products and production of new metabolites (Wehmeier & Piepersberg, 2004).

Interaction with CO2

Chang et al. (2015) analyzed the interaction of CO2 with acetylated D-glucopyranose derivatives, suggesting their use as absorbents for CO2 and SO2. This research offers insight into the potential environmental applications of D-glucopyranose derivatives in gas absorption processes (Chang et al., 2015).

properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3/t6-,7-,8+,9-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWPITGEZPPXTJ-ZKZCYXTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(C(C(C(O1)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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